Lucidumol A

Description

This compound has been reported in Ganoderma lucidum with data available.

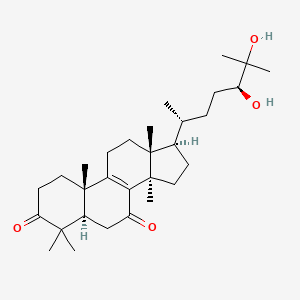

Structure

3D Structure

Properties

IUPAC Name |

(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22+,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGCWXNRZNCAJG-AMKDLFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944356 | |

| Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217476-73-8 | |

| Record name | Lucidumol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=217476-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217476738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lucidumol A: A Technical Guide to its Discovery, Isolation, and Biological Activity from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidumol A, a lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a compilation of quantitative bioactivity data. Furthermore, this document elucidates the molecular mechanisms of this compound, specifically its modulation of the NF-κB and MAPK signaling pathways, illustrated through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Introduction

Ganoderma lucidum, also known as Reishi or Lingzhi, has a long-standing history in traditional Asian medicine for promoting health and longevity.[1] Modern scientific investigations have identified a plethora of bioactive compounds within this fungus, with triterpenoids being one of the most significant classes responsible for its diverse pharmacological effects.[2][3] Among the numerous triterpenoids isolated from Ganoderma lucidum, this compound has garnered considerable attention for its potent biological activities.[4] This lanostane-type triterpenoid has demonstrated notable anticancer and anti-inflammatory effects, making it a subject of intensive research for potential therapeutic applications.[4][5]

This technical guide aims to provide a detailed and in-depth resource on this compound, covering its discovery, a comprehensive methodology for its isolation and purification, a summary of its known biological activities with quantitative data, and an exploration of its molecular mechanisms of action.

Discovery and Isolation of this compound

This compound is a characteristic lanostane-type triterpenoid found in the fruiting bodies of Ganoderma lucidum.[4] Its discovery is part of the broader effort to isolate and identify the vast array of triterpenoids present in this medicinal mushroom, which now number over 150.[4] The isolation of this compound requires a multi-step process involving extraction and chromatographic separation to obtain a pure compound for structural elucidation and bioactivity studies.

General Workflow for Isolation

The isolation of this compound from Ganoderma lucidum typically follows a systematic workflow that begins with the extraction of the raw fungal material and proceeds through several stages of purification. The general process is outlined below.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, purification, and characterization of this compound, as well as the assessment of its biological activities.

Isolation and Purification of this compound

This protocol is based on the methodology described by Shin et al. (2022).

-

Extraction:

-

Air-dried and powdered fruiting bodies of Ganoderma lucidum (1.5 kg) are extracted with methanol (3 x 10 L) at room temperature.

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in distilled water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol.

-

The resulting EtOAc-soluble fraction is concentrated in vacuo.

-

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (e.g., 100:0 to 0:100) to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using methanol as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a methanol-water gradient to yield pure this compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cancer cells (e.g., HCT116 colorectal cancer cells) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) and incubated for another 24 to 72 hours.

-

MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader to determine cell viability relative to untreated control cells.

Anti-inflammatory Activity Assay in Macrophages

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 24-well plates.

-

Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits.

-

Gene and Protein Expression Analysis (qRT-PCR and Western Blot): The expression levels of inflammatory mediators like iNOS and COX-2 are analyzed at the mRNA and protein levels using quantitative real-time PCR and Western blotting, respectively.

Quantitative Bioactivity Data

The biological activities of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound against Human Cancer Cells

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| HCT116 | Colorectal Cancer | MTS Assay | ~25 µM (at 48h) | Shin et al., 2022 |

Note: Further studies are required to establish the IC50 values of this compound against a broader range of cancer cell lines.

Table 2: Anti-inflammatory Effects of this compound on RAW 264.7 Macrophages

| Parameter | Concentration of this compound | Effect | Reference |

| Cell Viability | Up to 50 µM | No significant toxicity | Shin et al., 2022 |

| NO Production (LPS-induced) | 12.5 - 50 µM | Significant dose-dependent reduction | Shin et al., 2022 |

| TNF-α Production (LPS-induced) | 6.25 - 50 µM | Significant dose-dependent reduction | Shin et al., 2022 |

| IL-6 Production (LPS-induced) | 6.25 - 50 µM | Significant dose-dependent reduction | Shin et al., 2022 |

| iNOS mRNA Expression (LPS-induced) | 25 µM | Significant reduction | Shin et al., 2022 |

| COX-2 mRNA Expression (LPS-induced) | 25 µM | Significant reduction | Shin et al., 2022 |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. It consists of several subfamilies, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is often associated with cancer. While the precise molecular targets of this compound within the MAPK pathway are still under investigation, evidence suggests that triterpenoids from Ganoderma lucidum can modulate its activity.

Conclusion

This compound, a lanostane-type triterpenoid from Ganoderma lucidum, stands out as a natural compound with significant potential for the development of novel therapeutics. Its well-documented anticancer and anti-inflammatory activities, coupled with an increasing understanding of its molecular mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its isolation to its biological effects and underlying signaling pathways. The detailed experimental protocols and compiled quantitative data are intended to facilitate future research in this promising area. Further exploration of the diverse pharmacological properties of this compound and the precise elucidation of its molecular targets will be crucial in unlocking its full therapeutic potential for the benefit of human health.

References

- 1. This compound, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ganoderma lucidum polysaccharide exerts anti-tumor activity via MAPK pathways in HL-60 acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Lucidumol A: A Technical Overview for Researchers

An In-depth Guide to the Anticancer and Anti-inflammatory Properties of a Bioactive Triterpenoid

Lucidumol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological and immunological research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer and anti-inflammatory effects. Detailed experimental protocols and quantitative data are presented to support further investigation and drug development efforts.

Anticancer Activity

This compound has demonstrated notable tumor-suppressive effects, particularly in the context of colorectal cancer. Its mechanisms of action include the inhibition of cancer cell proliferation, migration, and the induction of apoptosis.

Inhibition of Cell Proliferation and Viability

This compound exhibits a dose-dependent inhibitory effect on the growth of colorectal cancer cells. Studies on the HCT116 human colorectal cancer cell line have shown that cell growth inhibition begins at a concentration of 12.5 µM and increases at higher concentrations.[1]

Table 1: Effect of this compound on HCT116 Cell Viability

| This compound Concentration (µM) | Relative Cell Growth (%) |

| 0 | 100 |

| 3.125 | ~100 |

| 6.25 | ~100 |

| 12.5 | ~80 |

| 25 | ~60 |

| 50 | ~40 |

Data extracted from Shin et al., 2022.[1]

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of programmed cell death, or apoptosis. This is mediated through the regulation of the Bcl-2 family of proteins, which are central to the intrinsic apoptotic pathway.

This compound treatment has been shown to alter the expression of key Bcl-2 family members in HCT116 cells. Specifically, it leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that promotes mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, ultimately leading to apoptosis.

Table 2: Effect of this compound on Apoptosis in HCT116 Cells

| This compound Concentration (µM) | Apoptotic Cells (%) |

| 0 | ~5 |

| 6.25 | ~10 |

| 12.5 | ~20 |

| 25 | ~35 |

| 50 | ~50 |

Data extracted from Shin et al., 2022.[1]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, focusing on the regulation of the Bcl-2 family.

Caption: this compound induces apoptosis by inhibiting Bcl-2 and promoting Bax.

Inhibition of Cell Migration

This compound has also been shown to suppress the metastatic potential of colorectal cancer cells by inhibiting their migration.[1][2] This effect was observed at concentrations as low as 3.125 µM, suggesting that the anti-metastatic action may occur through pathways distinct from those directly inducing cytotoxicity.[1]

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory effects. This activity is primarily mediated by the suppression of pro-inflammatory cytokines and enzymes in macrophages.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response.[1]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| This compound Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

| 0 (LPS only) | ~1800 | ~1600 |

| 6.25 | ~1400 | ~1300 |

| 12.5 | ~1000 | ~1000 |

| 25 | ~600 | ~700 |

| 50 | ~400 | ~500 |

Data extracted from Shin et al., 2022.[1]

Potential Involvement of MAPK and NF-κB Signaling Pathways

Triterpenoids from Ganoderma lucidum have been reported to exert their anti-inflammatory and antitumorigenic effects by modulating critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] While the precise mechanisms for this compound are still under investigation, it is hypothesized that its anti-inflammatory actions may involve the inhibition of these pathways.

Caption: this compound may inhibit inflammation by targeting MAPK and NF-κB.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Culture

-

Cell Lines:

-

HCT116 (human colorectal carcinoma)

-

RAW 264.7 (murine macrophage)

-

-

Media: High glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 3 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Mycoplasma Monitoring: Regular monitoring for mycoplasma contamination is performed using a specific detection kit.[1]

Cytotoxicity Assay (MTS Assay)

This assay is used to determine the effect of this compound on cell viability.

-

Procedure:

-

Seed HCT116 or RAW 264.7 cells into a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 µM) and incubate for an additional 24-48 hours.

-

Add 10% MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to the cell culture medium.

-

Incubate for 2 hours.

-

Measure the absorbance at 490 nm using a microplate reader to determine cell viability relative to untreated controls.[1]

-

Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic cells following treatment with this compound.

-

Procedure:

-

Plate HCT116 cells into a 6-well plate and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound for 24 hours.

-

Harvest the cells and fix them with 70% ethanol.

-

Stain the fixed cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

-

Procedure:

-

Grow HCT116 cells in a 6-well plate to confluency.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound.

-

Monitor and capture images of the wound closure over time (e.g., 0, 24, 48 hours) using a microscope.

-

The rate of wound healing is indicative of cell migration.[1]

-

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol is for quantifying the production of TNF-α and IL-6 by macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 0.5 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

-

Experimental Workflow for Assessing Biological Activity

The following diagram outlines the general workflow for investigating the anticancer and anti-inflammatory properties of this compound.

Caption: General workflow for studying this compound's biological effects.

References

Lucidumol A: A Technical Deep Dive into its Anticancer Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidumol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a promising natural compound with potent anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. Drawing from the available scientific literature, this document outlines the key signaling pathways involved, presents quantitative data on its efficacy, details experimental protocols for its study, and visualizes the intricate cellular processes it modulates. The primary focus of this guide is on the well-documented effects of this compound in colorectal cancer, with additional context provided from studies on related compounds and other cancer types.

Core Mechanism of Action: Induction of Apoptosis and Inhibition of Metastasis

This compound's primary anticancer activity stems from its ability to induce programmed cell death (apoptosis) and suppress the metastatic potential of cancer cells.[1] In colorectal cancer (CRC) cells, this compound has been shown to decrease cell viability and promote cell death in a dose-dependent manner.[1] Furthermore, it effectively inhibits cell migration, a critical step in the metastatic cascade, at concentrations that are not cytotoxic.[1]

Data Presentation: Efficacy of this compound

The following tables summarize the key quantitative data from studies on this compound's effects on HCT116 human colorectal carcinoma cells.

Table 1: Cytotoxicity of this compound on HCT116 Cells

| Concentration (µM) | Relative Cell Growth (%) |

| 0 | 100 |

| 3.125 | ~95 |

| 6.25 | ~90 |

| 12.5 | ~70 |

| 25 | ~40 |

| 50 | ~20 |

Data adapted from Shin et al., 2022.[2]

Table 2: Induction of Apoptosis in HCT116 Cells by this compound (24-hour treatment)

| Concentration (µM) | Percentage of Apoptotic Cells (%) |

| 0 | Baseline |

| 6.25 | Increased |

| 12.5 | Significantly Increased |

| 25 | Markedly Increased |

| 50 | Substantially Increased |

Qualitative representation based on flow cytometry data from Shin et al., 2022.[2]

Table 3: Effect of this compound on Metastatic Potential of HCT116 Cells

| Assay | Concentration (µM) | Observation |

| Wound-Healing Assay | 3.125 | Inhibition of wound closure |

| Migration Assay | 3.125 | Suppression of cell migration |

Data adapted from Shin et al., 2022.[1]

Signaling Pathways Modulated by this compound

The anticancer effects of this compound are orchestrated through the modulation of specific intracellular signaling pathways. The most well-documented of these is the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins.

The Intrinsic Apoptosis Pathway and Bcl-2 Family Regulation

This compound triggers apoptosis in colorectal cancer cells by altering the balance of pro- and anti-apoptotic proteins within the Bcl-2 family.[1] Specifically, it has been shown to:

-

Downregulate anti-apoptotic proteins: The expression of Bcl-2 and Mcl-1, which function to prevent apoptosis, is decreased following treatment with this compound.

-

Upregulate pro-apoptotic proteins: Conversely, the expression of Bax, a protein that promotes apoptosis by permeabilizing the mitochondrial outer membrane, is increased.

This shift in the Bcl-2 family protein ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.

Caption: this compound induced apoptosis signaling pathway.

Potential Involvement of MAPK and NF-kB Signaling Pathways

While direct experimental evidence for the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways by this compound in cancer cells is still emerging, several lines of evidence suggest their involvement. Triterpenoids from Ganoderma lucidum are known to regulate these critical oncogenic signaling pathways.[1] Furthermore, this compound has demonstrated significant anti-inflammatory activities, which are often mediated through the NF-kB pathway.[1] It is hypothesized that this compound may inhibit the pro-tumorigenic activities of these pathways, contributing to its overall anticancer effect. Further research is required to fully elucidate these mechanisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Protocol:

-

Seed HCT116 cells in 6-well plates and allow them to adhere for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.[1]

Cell Migration (Wound-Healing) Assay

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Protocol:

-

Grow HCT116 cells to confluence in a 6-well plate.

-

Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh media containing a low concentration of this compound (e.g., 3.125 µM).

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[1]

Caption: Workflow for a wound-healing cell migration assay.

Western Blot Analysis for Bcl-2 Family Proteins

Objective: To determine the expression levels of pro- and anti-apoptotic proteins.

Protocol:

-

Treat HCT116 cells with this compound as described for the apoptosis assay.

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a Bradford assay or a similar method.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for Bcl-2, Mcl-1, Bax, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis via modulation of the Bcl-2 family of proteins and the inhibition of cancer cell migration. While its effects on colorectal cancer cells are well-documented, further research is warranted to explore its efficacy in other cancer types and to definitively elucidate its impact on key signaling pathways such as MAPK and NF-kB. A comprehensive understanding of its molecular targets will be crucial for its future development as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the promising anticancer activities of this compound.

References

In-Depth Technical Guide: Anti-inflammatory Properties of Lucidumol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidumol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has demonstrated significant anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key inflammatory pathways and mediators. Experimental evidence reveals that this compound effectively suppresses the production of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages. This activity is primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document summarizes the quantitative data from key studies, details the experimental protocols used to elicit these findings, and provides visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Ganoderma lucidum has a long history in traditional medicine for its purported health benefits, including anti-inflammatory effects. Modern research has focused on identifying the specific bioactive compounds responsible for these properties. This compound has emerged as a promising candidate, exhibiting potent anti-inflammatory effects in cellular models. This guide delves into the technical details of its mechanism of action, providing a valuable resource for researchers and professionals in drug discovery and development.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in studies utilizing RAW 264.7 murine macrophage cells stimulated with LPS. The following tables summarize the key quantitative findings from the pivotal study by Shin et al. (2022).

Table 1: Effect of this compound on Cell Viability in LPS-stimulated RAW 264.7 Macrophages [1]

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 0 (LPS only) | ~95 |

| 6.25 + LPS | ~98 |

| 12.5 + LPS | ~95 |

| 25 + LPS | ~90 |

| 50 + LPS | ~85 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages

| Treatment | Relative NO Production (%) |

| Control | 0 |

| LPS only | 100 |

| 6.25 µM this compound + LPS | ~80 |

| 12.5 µM this compound + LPS | ~60 |

| 25 µM this compound + LPS | ~40 |

| 50 µM this compound + LPS | ~20 |

Table 3: Downregulation of Pro-inflammatory Gene Expression by this compound in LPS-stimulated RAW 264.7 Macrophages

| Gene | This compound Concentration (µM) | Relative mRNA Expression (Fold Change vs. LPS only) |

| COX-2 | 12.5 | ~0.8 |

| 25 | ~0.6 | |

| 50 | ~0.4 | |

| iNOS | 12.5 | ~0.7 |

| 25 | ~0.5 | |

| 50 | ~0.3 | |

| TNF-α | 12.5 | ~0.75 |

| 25 | ~0.5 | |

| 50 | ~0.25 | |

| IL-6 | 12.5 | ~0.8 |

| 25 | ~0.6 | |

| 50 | ~0.4 |

Table 4: Reduction of Pro-inflammatory Cytokine Secretion by this compound in LPS-stimulated RAW 264.7 Macrophages

| Cytokine | This compound Concentration (µM) | Relative Protein Concentration (vs. LPS only) |

| TNF-α | 12.5 | Decreased |

| 25 | Further Decreased | |

| 50 | Substantially Decreased | |

| IL-6 | 12.5 | Decreased |

| 25 | Further Decreased | |

| 50 | Substantially Decreased |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Cell Culture and Treatments

-

Cell Line: RAW 264.7 murine macrophage cells were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

LPS Stimulation: To induce an inflammatory response, cells were treated with 0.5 µg/mL of lipopolysaccharide (LPS).

-

This compound Treatment: Cells were pre-treated with various concentrations of this compound (6.25, 12.5, 25, and 50 µM) for 1 hour before LPS stimulation.

Cell Viability Assay (MTS Assay)

-

RAW 264.7 cells were seeded in a 96-well plate.

-

Cells were treated with this compound and/or LPS as described above.

-

After the incubation period, a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) solution was added to each well.

-

The plate was incubated for a specified time to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance was measured at 490 nm using a microplate reader to determine the percentage of viable cells relative to the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

-

RAW 264.7 cells were cultured and treated in a 24-well plate.

-

After treatment, the cell culture supernatant was collected.

-

The supernatant was mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The absorbance at 540 nm was measured to quantify the amount of nitrite, a stable product of NO.

Quantitative Real-Time PCR (qRT-PCR)

-

Total RNA was extracted from treated RAW 264.7 cells using a suitable RNA isolation kit.

-

cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR was performed using SYBR Green master mix and specific primers for COX-2, iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression was calculated using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell culture supernatants from treated RAW 264.7 cells were collected.

-

The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance was measured at the appropriate wavelength, and cytokine concentrations were determined by comparison with a standard curve.

Western Blot Analysis

-

Treated RAW 264.7 cells were lysed to extract total protein.

-

Protein concentrations were determined using a Bradford assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane was blocked and then incubated with primary antibodies against COX-2, iNOS, and a loading control (e.g., GAPDH).

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. While direct evidence for this compound is still emerging, related compounds from Ganoderma lucidum have been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes, including COX-2, iNOS, TNF-α, and IL-6.

References

Lucidumol A: A Technical Guide to its Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucidumol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest for its therapeutic potential. While much of the research has focused on its anticancer and anti-inflammatory properties, the underlying antioxidant mechanisms are a key area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant effects, drawing parallels from related compounds and the broader class of triterpenoids from Ganoderma lucidum. This document details potential antioxidant pathways, relevant experimental protocols for investigation, and visual representations of these mechanisms to support further research and development.

Introduction to this compound and Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Triterpenoids isolated from Ganoderma lucidum have demonstrated notable antioxidant properties, contributing to their therapeutic effects.[2] this compound, as a member of this class of compounds, is hypothesized to exert significant antioxidant activity, thereby contributing to its observed pharmacological benefits. While direct quantitative data on the free radical scavenging activity of this compound is not yet prevalent in published literature, studies on closely related compounds, such as Lucidumol C and D, have established their capacity as antioxidant molecules.[2] This suggests a strong likelihood of similar properties in this compound.

Direct Antioxidant Activity (Hypothesized)

Based on the known antioxidant activities of triterpenoids from Ganoderma lucidum, it is plausible that this compound can directly scavenge free radicals. The primary assays to determine such activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Hypothetical Quantitative Antioxidant Activity of this compound

| Assay | Parameter | Expected Value | Reference Compound |

| DPPH Radical Scavenging | IC50 (µg/mL) | Data Not Available | Ascorbic Acid |

| ABTS Radical Scavenging | IC50 (µg/mL) | Data Not Available | Trolox |

Note: This table is presented as a template for future experimental data. Currently, specific IC50 values for this compound are not available in the cited literature.

Cellular Antioxidant Mechanisms: The Nrf2 Signaling Pathway

A crucial mechanism by which compounds from Ganoderma lucidum are thought to exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or chemical inducers, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant effects of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

-

Sample Preparation:

-

Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.

-

Prepare a series of dilutions of the this compound stock solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH solution).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation.

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

-

Assay Procedure:

-

Add 20 µL of each this compound dilution to 180 µL of the diluted ABTS radical solution in a 96-well plate.

-

Include a positive control (e.g., Trolox) and a blank.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to protect cells from oxidative damage.

-

Cell Culture:

-

Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

-

-

Assay Procedure:

-

Seed the cells in a 96-well black-walled plate and allow them to attach overnight.

-

Wash the cells with PBS and then incubate them with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

-

Remove the DCFH-DA solution and treat the cells with various concentrations of this compound and a control (e.g., quercetin).

-

After 1 hour, add a free radical initiator such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

-

Measurement:

-

Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

Calculate the area under the curve for both the sample and the control.

-

The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Western Blot Analysis for Nrf2 and Downstream Targets

This technique is used to detect the levels of specific proteins involved in the Nrf2 pathway.

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software.

-

Conclusion and Future Directions

While direct evidence for the antioxidant activity of this compound is still emerging, the existing literature on related triterpenoids from Ganoderma lucidum strongly suggests its potential as a potent antioxidant. The activation of the Nrf2 signaling pathway is a likely and significant mechanism contributing to its cellular protective effects. Further research employing the detailed protocols outlined in this guide is necessary to quantify the direct radical scavenging capacity of this compound and to fully elucidate its role in modulating cellular antioxidant defenses. Such studies will be invaluable for the development of this compound as a therapeutic agent for diseases rooted in oxidative stress.

References

- 1. This compound, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]

Lucidumol A: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidumol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside an exploration of its mechanisms of action, particularly its anticancer and anti-inflammatory effects. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as a lanostane-type triterpenoid, a class of complex organic molecules known for their diverse biological activities.[1]

Chemical Structure:

-

IUPAC Name: (5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione[2]

-

Molecular Formula: C₃₀H₄₈O₄[2]

-

Molecular Weight: 472.7 g/mol [2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 472.7 g/mol | [2] |

| XLogP3 | 5.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

Spectroscopic Data

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of this compound displays characteristic signals for a lanostane-type triterpenoid. Key features include multiple singlet signals for methyl groups and signals for methine and methylene protons in the upfield region.

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum of a representative lanostane triterpenoid, Ganoderol A, is provided below as a reference to indicate the typical chemical shifts observed for this class of compounds.

| Carbon | Chemical Shift (δ) |

| 1 | 35.8 |

| 2 | 28.1 |

| 3 | 78.9 |

| 4 | 39.0 |

| 5 | 50.7 |

| 6 | 19.3 |

| 7 | 120.0 |

| 8 | 143.4 |

| 9 | 145.9 |

| 10 | 37.5 |

| 11 | 116.8 |

| 12 | 37.1 |

| 13 | 44.5 |

| 14 | 50.1 |

| 15 | 31.0 |

| 16 | 28.3 |

| 17 | 50.7 |

| 18 | 16.5 |

| 19 | 19.3 |

| 20 | 36.4 |

| 21 | 18.7 |

| 22 | 34.2 |

| 23 | 25.1 |

| 24 | 149.2 |

| 25 | 125.1 |

| 26 | 69.1 |

| 27 | 21.0 |

| 28 | 28.1 |

| 29 | 15.7 |

| 30 | 22.8 |

(Data for Ganoderol A, a related lanostane triterpenoid from Ganoderma lucidum)[3]

Mass Spectrometry:

Mass spectrometry of lanostane triterpenoids typically shows a molecular ion peak [M]+ or [M-H]⁻ corresponding to the molecular weight. Fragmentation patterns often involve the loss of water (H₂O) and cleavage of the side chain.

Infrared (IR) Spectroscopy:

The IR spectrum of triterpenoids from Ganoderma lucidum generally exhibits characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and C-H functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (carbonyl groups) |

| ~1640 | C=C stretching (alkenyl groups) |

Biological Activities and Mechanism of Action

This compound has demonstrated significant anticancer and anti-inflammatory properties in preclinical studies.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, including colorectal, breast, and leukemia cells. Its primary mechanism of action involves the induction of apoptosis through the regulation of the Bcl-2 family of proteins.

Signaling Pathway for Apoptosis Induction by this compound:

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

This compound downregulates the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while upregulating the pro-apoptotic protein Bax.[4] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Anti-inflammatory Activity

This compound has been shown to possess potent anti-inflammatory effects. It significantly suppresses the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-derived cell lines.

Signaling Pathway for Anti-inflammatory Action of this compound:

Figure 2: Proposed anti-inflammatory signaling pathway of this compound.

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting NF-κB activation, this compound suppresses the expression of downstream pro-inflammatory enzymes and cytokines, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the key experiments used to evaluate its biological activities, based on the work of Shin et al. (2022).[4]

Isolation and Purification of this compound

Workflow for the Isolation of this compound:

References

- 1. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]

- 2. repository.kopri.re.kr [repository.kopri.re.kr]

- 3. benchchem.com [benchchem.com]

- 4. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [pmc.ncbi.nlm.nih.gov]

Lucidumol A (C30H48O4): A Technical Guide on its Anticancer and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidumol A, a lanostane-type triterpenoid with the molecular formula C30H48O4, is a bioactive compound isolated from the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its significant anticancer and anti-inflammatory activities. This document details its effects on colorectal cancer cells, including its impact on cell viability, apoptosis, and metastatic potential. Furthermore, it elucidates the compound's role in modulating inflammatory responses. Detailed experimental protocols for key bioassays and a summary of quantitative data are provided to facilitate further research and drug development efforts. The guide also visualizes the implicated signaling pathways and experimental workflows to offer a clear understanding of its mechanisms of action.

Introduction

Ganoderma lucidum, a well-regarded mushroom in traditional medicine, is a rich source of bioactive compounds, including a diverse array of triterpenoids. Among these, this compound has emerged as a compound of interest due to its potential therapeutic properties. It has been identified as a lanostane-type triterpene and has demonstrated notable tumor-suppressive and anti-inflammatory effects[1]. Specifically, research has highlighted its efficacy against colorectal cancer (CRC), a leading cause of cancer-related mortality worldwide[2][3]. This guide synthesizes the available data on this compound, offering a technical resource for the scientific community.

Physicochemical Properties

This compound is a complex organic molecule with the following identifiers:

-

Molecular Formula: C30H48O4

-

IUPAC Name: (5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

Biological Activities

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant anticancer effects, particularly against colorectal cancer cell lines. Its mechanisms of action include the induction of cytotoxicity, inhibition of metastatic potential, and modulation of apoptotic pathways.

Studies on the HCT116 human colorectal cancer cell line have shown that this compound induces dose-dependent cytotoxicity. A noticeable inhibition of cell growth begins at a concentration of 12.5 μM, with a progressive decrease in cell viability at higher concentrations[1].

Table 1: Effect of this compound on the Viability of HCT116 Colorectal Cancer Cells

| Concentration of this compound (µM) | Relative Cell Growth (%) |

| 0 | 100 |

| 3.125 | ~100 |

| 6.25 | ~100 |

| 12.5 | ~80 |

| 25 | ~60 |

| 50 | ~40 |

| Data extracted from Shin et al., 2022. The values are approximate based on graphical representation in the source. |

This compound has been shown to suppress the metastatic potential of colorectal cancer cells at concentrations lower than those required for significant cytotoxicity. In wound-healing assays with HCT116 cells, recovery of the scratched area was inhibited at a concentration as low as 3.125 μM[1]. Furthermore, transwell migration assays have confirmed the ability of this compound to suppress the migratory capacity of these cancer cells[1].

Anti-inflammatory Activity

This compound also exhibits potent anti-inflammatory effects. In studies using RAW 264.7 macrophage-derived cell lines, it was found to be non-toxic up to a concentration of 50 μM and demonstrated significant anti-inflammatory activity through the modulation of key inflammatory markers[1]. This compound has been observed to suppress the expression of anti-inflammatory molecules such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[1].

Table 2: Effect of this compound on Inflammatory Markers in RAW 264.7 Macrophages

| Inflammatory Marker | Effect of this compound Treatment |

| TNF-α mRNA | Decreased |

| IL-6 mRNA | Decreased |

| TNF-α protein | Decreased |

| IL-6 protein | Decreased |

| iNOS protein | Suppressed |

| COX-2 protein | Suppressed |

| Data extracted from Shin et al., 2022. |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are attributed to its ability to modulate several key signaling pathways, including the NF-κB and p53 pathways, and its regulation of the Bcl-2 family of proteins.

Apoptosis Regulation

This compound is known to induce apoptosis in cancer cells by targeting the anti-apoptotic Bcl-2 protein[1]. This disruption of the balance between pro- and anti-apoptotic proteins is a critical mechanism for its anticancer effects.

Caption: this compound induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2.

Anti-inflammatory Signaling

The anti-inflammatory effects of this compound are mediated through the suppression of pro-inflammatory cytokines and enzymes. This is likely achieved through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Caption: this compound exerts anti-inflammatory effects by inhibiting the NF-κB pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50 μM) and incubate for another 24-48 hours.

-

MTS Reagent Addition: Add 20 μL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Caption: Workflow for the MTS cell viability assay.

Wound-Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

-

Cell Seeding: Seed HCT116 cells in a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Create a "scratch" in the cell monolayer using a sterile 200 μL pipette tip.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh media containing different concentrations of this compound.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration.

-

Chamber Preparation: Place 8.0 μm pore size Transwell inserts into a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed HCT116 cells in serum-free media containing various concentrations of this compound into the upper chamber.

-

Incubation: Incubate the plate for 24-48 hours to allow for cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Staining and Counting: Fix and stain the migrated cells on the lower surface of the membrane and count them under a microscope.

Caption: Workflow for the Transwell migration assay.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify changes in gene expression in response to this compound treatment.

-

RNA Extraction: Extract total RNA from this compound-treated and control cells.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

PCR Amplification: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of target genes, normalized to a housekeeping gene.

Western Blot Analysis

This method is used to detect and quantify specific proteins in cells treated with this compound.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme.

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate.

Conclusion and Future Directions

This compound, a triterpenoid from Ganoderma lucidum, demonstrates significant potential as a therapeutic agent due to its pronounced anticancer and anti-inflammatory activities. Its ability to induce cytotoxicity and inhibit metastasis in colorectal cancer cells, coupled with its modulation of key inflammatory pathways, underscores its promise for drug development.

Future research should focus on elucidating the precise molecular targets of this compound and further detailing its mechanism of action within the NF-κB and p53 signaling pathways. In vivo studies are warranted to validate the in vitro findings and to assess the safety and efficacy of this compound in preclinical models. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for these future investigations, ultimately paving the way for the potential clinical application of this compound in the treatment of cancer and inflammatory diseases.

References

- 1. This compound, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

Lucidumol A: A Technical Overview of its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucidumol A, a lanostane-type triterpenoid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2][3] This technical guide provides an in-depth overview of the natural source of this compound, its extraction and isolation, and the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Source and Quantitative Analysis

This compound is a secondary metabolite isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1][4] Ganoderma lucidum is a rich source of various bioactive compounds, including a diverse array of triterpenoids, which are believed to be responsible for many of its pharmacological effects.[1][4]

The concentration of this compound in Ganoderma lucidum can be influenced by factors such as the specific strain, cultivation conditions, and the part of the mushroom being analyzed. A documented isolation of this compound provides specific quantitative data, which is summarized in the table below.

| Starting Material | Initial Extract | Final Yield of this compound | Molar Mass |

| 1.5 kg of dried Ganoderma lucidum fruiting bodies | 27.0 g of crude methanol extract | 11.0 mg | 458.7 g/mol |

Table 1: Quantitative data from a representative isolation of this compound from Ganoderma lucidum. [1][4]

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from the fruiting bodies of Ganoderma lucidum, as adapted from published literature.[1][4]

Extraction

-

The dried and powdered fruiting bodies of Ganoderma lucidum (1.5 kg) are extracted with methanol (3 x 2 L) at room temperature.[1][4]

-

The resulting methanol extracts are combined and concentrated under reduced pressure (in vacuo) to yield a crude extract (27.0 g).[1][4]

Solvent Partitioning

-

The crude extract is suspended in 300 mL of distilled water.[1][4]

-

The aqueous suspension is then successively partitioned with hexane (300 mL), ethyl acetate (300 mL), and n-butanol (300 mL).[1][4]

-

The ethyl acetate fraction (7.0 g), which contains this compound, is collected for further purification.[1][4]

Chromatographic Purification

-

Silica Gel Column Chromatography (CC):

-

The ethyl acetate extract (7.0 g) is subjected to silica gel column chromatography (230–400 mesh, 2.5 kg).[1]

-

The column is eluted with a gradient solvent system of hexane-ethyl acetate (from 50:1 to 0:100) to yield 17 fractions (E1 - E17).[1]

-

Fraction E1 (3.0 g) is further purified on a silica gel column (230–400 mesh, 500 g) using a chloroform-methanol gradient (39:1 to 6:4), resulting in nine subfractions (E1S1 - E1S9).[1]

-

-

Sephadex LH-20 Gel Column Chromatography:

-

Semipreparative High-Performance Liquid Chromatography (HPLC):

Structure Elucidation

The final identification and purity of this compound are confirmed by spectroscopic methods, primarily ¹H-NMR, and by comparison with published data.[2][4]

Biosynthesis of this compound

The biosynthesis of this compound in Ganoderma lucidum follows the general pathway for lanostane-type triterpenoids, which originates from the mevalonate pathway. While the precise enzymatic steps leading specifically to this compound have not been fully elucidated, the key stages are well-established.

The biosynthesis begins with the synthesis of lanosterol from acetyl-CoA via the mevalonate pathway. Lanosterol then serves as a crucial precursor for a wide variety of triterpenoids. The immense structural diversity of triterpenoids in Ganoderma lucidum, including this compound, is achieved through a series of modifications to the lanosterol backbone. These modifications are primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYP450s).[5][6] These enzymes are responsible for introducing oxygen atoms into the lanostane skeleton in a regio- and stereospecific manner, leading to hydroxylations, oxidations, and other structural rearrangements that give rise to the vast array of ganoderic acids and other triterpenoids, including this compound.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound in Ganoderma lucidum.

Conclusion

This technical guide has provided a comprehensive overview of the natural source, isolation, and biosynthesis of this compound. The detailed experimental protocol for its extraction and purification from Ganoderma lucidum offers a practical foundation for researchers. While the general biosynthetic pathway is understood to proceed via lanosterol and subsequent modifications by cytochrome P450 enzymes, further investigation is required to delineate the specific enzymatic steps leading to the formation of this compound. The information compiled herein serves as a critical resource for advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. This compound, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Purified Directly from Ganoderma lucidum, Exhibits Anticancer Effect and Cellular Inflammatory Response in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum [mdpi.com]

- 6. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucidumol A: A Technical Guide to its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidumol A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in oncological and immunological research. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of this compound. It details its potent anti-cancer and anti-inflammatory properties, supported by quantitative data from in vitro studies. The guide elucidates the molecular mechanisms underlying its therapeutic effects, including the modulation of key signaling pathways such as MAPK and NF-κB, and its role in regulating apoptosis through the Bcl-2 family of proteins. Detailed experimental protocols for key assays are provided to facilitate further research and development. While in vitro studies have demonstrated promising therapeutic potential, this guide also highlights the current gap in publicly available in vivo pharmacokinetic and toxicological data, underscoring a critical area for future investigation.

Pharmacological Properties

This compound exhibits a dual mechanism of action, demonstrating both direct cytotoxicity against cancer cells and potent anti-inflammatory effects.

Anticancer Activity

This compound has shown significant efficacy in inhibiting the proliferation and metastatic potential of colorectal cancer (CRC) cells.

In vitro studies on the HCT116 human colorectal cancer cell line have demonstrated that this compound inhibits cell growth in a dose-dependent manner. Significant growth inhibition is observed starting at a concentration of 12.5 µM[1]. While specific IC50 values for this compound against a broader range of cancer cell lines are not yet extensively documented in publicly available literature, its inhibitory effects on HCT116 cells are well-established.

Notably, this compound suppresses the metastatic potential of HCT116 cells at concentrations lower than those required for significant cytotoxicity. A concentration of 3.125 µM has been shown to effectively inhibit cell migration and wound healing in vitro, suggesting a potent anti-metastatic effect[1].

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This is achieved through the differential regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. This compound treatment leads to a decrease in the mRNA expression of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Myeloid cell leukemia 1 (Mcl-1)[1]. Concurrently, it enhances the expression of the pro-apoptotic protein Bax[1]. This shift in the balance between pro- and anti-apoptotic proteins disrupts mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade and subsequent programmed cell death.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production in macrophages.

In studies utilizing the RAW264.7 macrophage-derived cell line, this compound has been shown to be non-toxic up to a concentration of 50 µM[1]. At non-toxic concentrations, it effectively suppresses the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1]. This suggests a potential therapeutic role for this compound in inflammatory diseases.

Beyond cytokines, this compound also downregulates the expression of other key inflammatory mediators. It has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory profile[1].

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with critical intracellular signaling pathways.

MAPK and NF-κB Signaling Pathways

Triterpenoids isolated from Ganoderma lucidum, including this compound, are known to exert their antitumorigenic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways[1][2]. These pathways are central to regulating a wide array of cellular processes, including proliferation, inflammation, and survival. While the precise molecular interactions of this compound within these pathways are still under investigation, it is hypothesized that its inhibitory effects on cancer cell growth and inflammation are, at least in part, attributable to the downregulation of these key signaling cascades.

Caption: Putative inhibition of MAPK and NF-κB signaling by this compound.

Apoptosis Pathway

As previously detailed, this compound directly influences the intrinsic apoptosis pathway by altering the expression of Bcl-2 family proteins.

Caption: this compound induces apoptosis via Bcl-2 family regulation.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| Anticancer Activity | |||

| Growth Inhibition Starting Concentration | HCT116 | 12.5 µM | [1] |

| Anti-Metastatic Effective Concentration | HCT116 | 3.125 µM | [1] |

| Anti-inflammatory Activity | |||

| Non-toxic Concentration | RAW264.7 | Up to 50 µM | [1] |

| TNF-α Production | RAW264.7 | Significant reduction | [1] |